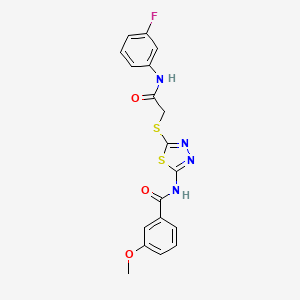

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Description

N-(5-((2-((3-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 3-methoxybenzamide group at position 2 and a thioether-linked 2-((3-fluorophenyl)amino)acetamide moiety at position 3.

Properties

IUPAC Name |

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S2/c1-26-14-7-2-4-11(8-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-6-3-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNROAZSMWWJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 422.5 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group and the methoxybenzamide enhances its pharmacological profile.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their potential biological activities, including:

- Antimicrobial Activity : Compounds containing the thiadiazole ring have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Properties : Several studies have indicated that thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have demonstrated antiproliferative activity against lung carcinoma (A549) and other cancer types .

- Anti-inflammatory Effects : Thiadiazole compounds are also recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

A review highlighted that 1,3,4-thiadiazole derivatives possess notable antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, compounds derived from this scaffold have been effective against Candida albicans and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values in the low μg/mL range .

Anticancer Activity

Recent studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro tests showed IC50 values indicating significant potency against A549 lung carcinoma cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 10.5 |

| Reference Compound | Doxorubicin | 0.5 |

The biological activity of thiadiazole derivatives often involves multiple mechanisms:

- Inhibition of Enzymatic Activity : Many compounds target specific enzymes involved in cancer cell metabolism.

- Interference with DNA Synthesis : Some derivatives disrupt DNA replication processes in rapidly dividing cells.

- Modulation of Signaling Pathways : Compounds may alter signaling pathways associated with cell survival and apoptosis.

Case Studies

- Cytotoxicity Against Cancer Cells : In one study, this compound was tested against several cancer cell lines including breast (T47D) and colon (HT-29) carcinomas. Results indicated selective toxicity towards cancer cells while sparing normal cells like fibroblasts .

- Antifungal Activity : Another investigation assessed the antifungal properties of a related thiadiazole derivative against Candida species, demonstrating promising results comparable to established antifungal agents like fluconazole .

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have shown promising results in various cancer models.

- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives have been documented to decrease the viability of several human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines .

- Case Studies : In a study evaluating various thiadiazole derivatives, compounds demonstrated IC50 values indicating significant cytotoxicity against cancer cells. For example, one derivative exhibited an IC50 of 0.28 µg/mL against breast cancer (MCF-7) cells .

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.28 |

| Compound B | A549 (Lung) | 0.52 |

| Compound C | SK-MEL-2 | 4.27 |

Antimicrobial Properties

The antimicrobial potential of 1,3,4-thiadiazole derivatives has been a focal point in recent research.

- Broad-Spectrum Activity : Studies have reported that these compounds exhibit activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting vital enzymatic pathways .

- Clinical Implications : The development of thiadiazole-based antibiotics is underway, with several derivatives moving into clinical trials due to their efficacy against resistant strains of bacteria .

Other Therapeutic Applications

The versatility of the thiadiazole moiety extends beyond anticancer and antimicrobial applications:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

- Anticonvulsant Activity : Research indicates that modifications to the thiadiazole structure can enhance anticonvulsant effects. This opens avenues for developing new treatments for epilepsy and other seizure disorders .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s sulfur atoms and the amide group participate in nucleophilic substitution reactions. For example:

-

Thioether bond cleavage : Under basic conditions (e.g., NaOH in ethanol), the thioether linkage (C–S–C) undergoes nucleophilic attack, leading to the formation of sulfinic acid derivatives1.

-

Amide hydrolysis : Acidic hydrolysis (HCl/H₂O, reflux) cleaves the amide bond, yielding 3-methoxybenzoic acid and a thiadiazole-amine intermediate2.

Oxidation Reactions

The sulfur-containing moieties are prone to oxidation:

-

Thiadiazole ring oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole’s sulfur atoms to sulfoxide or sulfone derivatives, altering electronic properties3.

-

Thioether oxidation : Using meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, enhancing polarity4.

Cyclization and Ring Formation

The compound serves as a precursor in heterocyclic synthesis:

-

Thiadiazole-azole hybrids : Reaction with hydrazine hydrate under microwave irradiation forms fused imidazo-thiadiazole systems, enhancing antitumor activity2.

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields Schiff base derivatives, which exhibit improved inhibition of dihydrofolate reductase (DHFR)2.

Reduction Reactions

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents (if present in analogs) to amines, altering pharmacokinetic profiles5.

-

Disulfide bond formation : Thiol-disulfide exchange reactions occur under oxidative conditions, enabling dimerization3.

Functional Group Modifications

-

Methoxy group demethylation : BBr₃ in dichloromethane removes the methoxy group, generating a hydroxylated analog with enhanced hydrogen-bonding capacity4.

-

Fluorophenyl substitution : Halogen exchange reactions (e.g., using KI/NaNO₂) replace fluorine with other halogens, modulating electronic effects1.

Key Mechanistic Insights

-

Thiadiazole Reactivity : The 1,3,4-thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C-2 and C-5 positions2.

-

Amide Stability : The amide bond resists hydrolysis under physiological pH but degrades in strongly acidic/basic environments1.

-

Fluorine Impact : The 3-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation4.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Thioether vs. Thioacetamide Linkers : The thioether linkage in the target compound may confer greater flexibility than rigid thioacetamide derivatives (e.g., 4y) .

Physicochemical Properties

Comparative data for melting points, yields, and solubility-related groups:

Analysis :

- Higher yields (e.g., 85% for 5m ) correlate with simpler substituents (benzylthio vs. fluorophenylamino-thioethyl), suggesting synthetic challenges for the target compound’s complex side chain.

Key Insights :

- Anticancer Potential: The thioacetamide derivative (4y) shows potent activity against MCF-7 and A549 cells, suggesting that the target compound’s thioether and fluorophenyl groups may similarly enhance cytotoxicity .

- Role of Fluorine : Fluorine substituents (as in 8g and the target compound) are linked to improved metabolic stability and target binding in antifungal and anticancer agents.

Q & A

Q. What are the common synthetic routes for synthesizing the 1,3,4-thiadiazole core in this compound, and how are intermediates characterized?

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or via heterocyclization of thioamides. For example, intermediates like 2-benzamidoacetic acid can be prepared by reacting chloroacetyl chloride with amines under reflux in triethylamine ( ). Key steps include:

- Thiadiazole formation : Cyclization using concentrated sulfuric acid or POCl₃ at elevated temperatures (90°C) ( ).

- Characterization : TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis (e.g., C=O, S–S bonds), and mass spectrometry for molecular weight validation ( ).

- Example : In , X-ray diffraction confirmed the role of intermediate N-substituted thioamides in heterocyclization, though isolation of pure thioacetamide derivatives proved challenging .

Table 1 : Common Characterization Techniques

Q. How are purity and stability of the compound assessed during synthesis?

- Purity : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) or similar solvent systems monitors reaction progress (Rf values: 0.12–0.2) ( ).

- Stability : Melting points (e.g., 503–514 K) are measured in open capillaries, and recrystallization from ethanol or DMSO/water ensures stability ( ).

- Handling : Moisture-sensitive steps (e.g., anhydrous potassium carbonate in dry acetone) prevent hydrolysis of thiol intermediates ( ) .

Advanced Research Questions

Q. What methodological challenges arise in characterizing the compound’s heterocyclic intermediates, and how are they resolved?

- Challenge : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) complicates isolation ( ).

- Resolution : X-ray diffraction of co-crystals reveals molecular packing via hydrogen bonds (N–H⋯N, C–H⋯F/O) ( ). For example, identified centrosymmetrical dimers stabilized by N1–H1⋯N2 interactions .

- Alternative : Adjusting reaction stoichiometry or using P₂S₅ for thioamide conversion, though this may require iterative optimization ( ).

Q. How do substituents (e.g., 3-fluorophenyl, methoxybenzamide) influence the compound’s bioactivity?

- Fluorine : Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity. shows fluorinated triazole thiones exhibit improved agrochemical activity.

- Methoxy group : The 3-methoxybenzamide moiety may enhance π-π stacking in target binding (e.g., enzyme active sites). demonstrates hypoglycemic activity in methoxy-substituted thiazolidinediones via PPARγ modulation .

- Validation : Molecular docking or competitive binding assays (e.g., using Vina or AutoDock) can quantify substituent effects ().

Q. What strategies optimize yield in multi-step syntheses involving thiadiazole and benzamide coupling?

- Stepwise coupling : Use chloroacetyl chloride or isothiocyanate derivatives to sequentially link thiadiazole and benzamide units ( ).

- Catalysis : Anhydrous K₂CO₃ in dry acetone improves nucleophilic substitution (e.g., thiol-acetamide coupling, 97.4% yield in ).

- Workflow :

Synthesize 5-substituted-1,3,4-thiadiazole-2-thiols ().

React with 3-methoxybenzoyl chloride in DMF at RT ().

Purify via column chromatography (silica gel, CHCl₃:MeOH) .

Q. How are contradictions in spectral data (e.g., NMR shifts, IR stretches) resolved during structural elucidation?

- NMR conflicts : Compare experimental δ values with computational predictions (e.g., DFT calculations). reported δ 10.68 ppm for NH protons, validated against similar acetamide derivatives.

- IR anomalies : Overlapping C=O and C=S stretches (1649–1670 cm⁻¹) are deconvoluted using second-derivative spectra or 2D-IR ( ).

- Cross-validation : X-ray crystallography provides definitive bond-length/angle data ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.